molecular formula C9H10N2 B1600858 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine CAS No. 91873-09-5

5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine

Cat. No.: B1600858
CAS No.: 91873-09-5
M. Wt: 146.19 g/mol
InChI Key: UULOKIALAXIBND-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery. It belongs to the pyrrolopyridine class of heterocyclic scaffolds, which are recognized as privileged structures in the development of novel therapeutic agents . This specific dimethyl-substituted derivative serves as a versatile building block for the design and synthesis of potential inhibitors targeting critical cellular pathways. While biological data for this exact compound is limited in the literature, closely related pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine analogs have demonstrated potent antitumor activities by functioning as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, the pyrrolopyridine core is a key structural component in other targeted therapies, such as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in oncology . Researchers can utilize this high-quality compound as a key intermediate to explore its potential in constructing novel bioactive molecules for biochemical screening and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULOKIALAXIBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534321
Record name 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91873-09-5
Record name 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dimethyl 1h Pyrrolo 2,3 C Pyridine and Analogous Pyrrolo 2,3 C Pyridines

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The assembly of the fused pyrrolo[2,3-c]pyridine ring system is primarily achieved through three principal strategies: the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) nucleus, the annulation of a pyridine ring onto a pyrrole nucleus, or the simultaneous formation of both rings. nih.gov

Building the pyridine ring onto an existing pyrrole framework is a common strategy. One notable method is the Pictet-Spengler cyclization. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. nih.gov For the synthesis of the pyrrolo[2,3-c]pyridine core, this would conceptually involve a suitably functionalized aminomethyl-pyrrole derivative.

Another approach starts with 2-pyrrolecarboxylic acid amidoacetals. An acid-promoted intramolecular cyclization of these precursors provides a facile route to substituted pyrrolo[2,3-c]pyridin-7-ones. nih.govduq.edu This method is advantageous as it is scalable and allows for subsequent regioselective functionalization. nih.govduq.edu

Interactive Table: Syntheses Starting from Pyrrole Precursors

Instructions:
Starting Material TypeReaction Name/TypeKey Features
Tryptamine DerivativesPictet-Spengler CyclizationCondensation with an aldehyde followed by acid-catalyzed cyclization. nih.gov
2-Pyrrolecarboxylic acid amidoacetalsIntramolecular CyclizationAcid-promoted cyclization to form pyrrolo[2,3-c]pyridin-7-ones. nih.govduq.edu

The construction of the pyrrole ring onto a pyridine scaffold is arguably the more prevalent approach for this class of compounds. A cornerstone of this strategy is the Bartoli reaction. nih.gov This method involves the reaction of a substituted nitropyridine, such as a halogenated 3-nitropyridine, with vinyl Grignard reagents to form the pyrrole ring. nih.govacs.org The versatility and generally high yields of this reaction make it a popular choice. nih.gov

A two-step alternative to the direct Bartoli reaction involves the reaction of 3-nitropyridines bearing a methyl group at the C-4 position with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.govacs.org This forms an enamine intermediate, which then undergoes reductive cyclization to yield the pyrrolo[2,3-c]pyridine core, often in very high yields. nih.govacs.org

Other established methods for indole (B1671886) and azaindole synthesis, such as the Fischer, Reissert, and Batcho-Leimgruber syntheses, have also been adapted for the construction of the pyrrolo[2,3-c]pyridine system from pyridine-based precursors. acs.org For instance, the Fischer cyclization can be employed using appropriately substituted pyridine-derived hydrazones. acs.org

Interactive Table: Syntheses Starting from Pyridine Precursors

Instructions:
Select a Synthesis Method
  • Bartoli Reaction
  • Enamine Cyclization
  • Fischer Cyclization
  • Bartoli Reaction: Reacts a nitropyridine with a vinyl Grignard reagent to form the pyrrole ring. nih.govacs.org

    Annulation and cyclization reactions represent the key ring-forming steps in the synthesis of the pyrrolo[2,3-c]pyridine scaffold. Beyond the specific named reactions mentioned above, other cyclization strategies are employed.

    The Sonogashira coupling of a 3-amino-4-iodopyridine (B27973) derivative with a terminal alkyne, followed by a heat-induced cyclization, provides a direct route to the bicyclic core. nih.gov Similarly, copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones has been reported for the synthesis of fused pyrrole systems, a strategy that could be adapted to pyridine-based enaminones. rsc.org Another powerful method is the aza-Diels-Alder reaction, where a suitably designed aza-diene derived from a pyrrole precursor undergoes cycloaddition with a benzyne (B1209423) equivalent to construct the fused pyridine ring. rsc.org

    Regioselective Functionalization Approaches of the Pyrrolopyridine Core

    Once the pyrrolo[2,3-c]pyridine core is assembled, regioselective functionalization is crucial for introducing desired substituents. The electronic nature of the azaindole system allows for selective reactions at various positions.

    For related pyrrolo[2,3-d]pyrimidines, direct C-H arylation has been achieved with high regioselectivity at the C6 position (equivalent to C5 in the pyrrolo[2,3-c]pyridine system) using a palladium catalyst with an oxidant like TEMPO. chemistryviews.org Halogenation is another key functionalization reaction. For instance, iodination of a pyrrolo[2,3-d]pyrimidine scaffold has been shown to occur selectively at the C5 position (equivalent to C4 in pyrrolo[2,3-c]pyridine) using N-iodosuccinimide (NIS). nih.gov

    Furthermore, in pyrrolo[2,3-c]pyridin-7-one systems, alkylation and arylation reactions can proceed regioselectively on the pyridine nitrogen (N6). enamine.net

    Targeted Methylation and Dimethylation Strategies for the Pyrrolo[2,3-c]pyridine System

    The specific synthesis of 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine is not extensively detailed in readily available literature, suggesting that its preparation likely relies on established methodologies using appropriately substituted precursors rather than late-stage methylation of the parent heterocycle.

    A plausible and efficient strategy would involve starting with a pre-functionalized pyridine ring, namely a 2,4-dimethylpyridine (B42361) (2,4-lutidine) derivative. The synthesis would proceed by first introducing a nitro group onto the lutidine ring, likely at the 3- or 5-position. This nitrated dimethylpyridine would then serve as the ideal precursor for a classical pyrrole ring-forming reaction.

    For example, reacting 2,4-dimethyl-3-nitropyridine (B91083) with a vinyl Grignard reagent in a Bartoli-type synthesis would directly construct the pyrrole ring, yielding the this compound core. nih.gov Alternatively, a Leimgruber-Batcho-type approach could be used, where the nitrolutidine is first converted to an enamine, which is then reductively cyclized to form the target molecule. nih.govacs.org This precursor-based approach ensures the precise placement of the methyl groups at positions 5 and 7.

    Metal-Catalyzed Coupling Reactions in Pyrrolo[2,3-c]pyridine Synthesis

    Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to build molecular complexity, and the synthesis and functionalization of pyrrolopyridines are no exception. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds.

    The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is used not only for functionalization but also for the construction of the pyrrole ring itself, as described earlier. nih.gov The Suzuki-Miyaura reaction , which couples organoboron compounds with halides, is widely used to introduce aryl or heteroaryl groups onto the pyrrolopyridine core. chemistryviews.orgmdpi.com For example, a bromo-substituted pyrrolopyridine can be coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄. mdpi.com

    The Buchwald-Hartwig amination is another essential palladium-catalyzed reaction used to form carbon-nitrogen bonds, enabling the introduction of amine substituents onto the heterocyclic core. enamine.net Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, are employed for N-arylation of the pyrrole nitrogen. mdpi.comnih.gov

    Interactive Table: Metal-Catalyzed Reactions in Pyrrolopyridine Synthesis

    Instructions:
    Reaction TypeCatalyst System (Example)Substrate 1Substrate 2Purpose
    Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(OAc)₂ chemistryviews.orgmdpi.comBromo-pyrrolopyridineArylboronic acidC-C bond formation (Arylation) mdpi.com
    Sonogashira CouplingPd catalyst, Cu(I) co-catalyst nih.govIodo-aminopyridineTerminal alkyneC-C bond formation (Alkynylation) / Ring construction nih.gov
    Buchwald-Hartwig AminationPd(OAc)₂, BINAP enamine.netChloro-pyrrolopyridineAmineC-N bond formation (Amination) enamine.net
    Ullmann CondensationCu(OAc)₂ mdpi.comPyrrolopyridine (N-H)Arylboronic acidC-N bond formation (N-Arylation) mdpi.com

    Modern Synthetic Innovations and Sustainable Methodologies

    The synthesis of pyrrolo[2,3-c]pyridines, including this compound, has evolved significantly, with a modern emphasis on improving efficiency, selectivity, and sustainability. nbuv.gov.uaresearchgate.net Contemporary research focuses on the development of novel catalytic systems, energy-efficient technologies, and methodologies aligned with the principles of green chemistry to streamline the construction of the 6-azaindole (B1212597) core. nbuv.gov.uarasayanjournal.co.in These innovations aim to reduce waste, minimize the use of hazardous materials, and shorten reaction times compared to traditional methods. rasayanjournal.co.innih.gov

    Advanced Catalytic Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis and have been effectively applied to the construction of functionalized pyrrolopyridines. The Sonogashira and Suzuki-Miyaura reactions, for instance, are instrumental in forming key carbon-carbon bonds. researchgate.netnih.gov

    Sonogashira Coupling: This reaction is a cornerstone for creating the 6-azaindole core, enabling the coupling of terminal alkynes with aryl or vinyl halides. researchgate.net

    Suzuki-Miyaura Coupling: This method is frequently used for introducing aryl substituents. A notable strategy involves a chemoselective Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine intermediate, followed by amination at the other halogenated position. nih.gov For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved by first performing a Suzuki-Miyaura coupling at the C-2 position of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, followed by a subsequent Buchwald-Hartwig amination at the C-4 position. nih.gov

    In the pursuit of more sustainable and cost-effective methods, copper-catalyzed reactions have emerged as a viable alternative to palladium-based systems. A microwave-assisted, copper-catalyzed, and ligand-free C-S bond formation has been successfully used to synthesize 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidines, showcasing a move towards more economical and environmentally friendly catalytic processes. nih.gov Furthermore, zinc triflate has been identified as an effective catalyst for the heteroannulation reaction of 3-aminocarbazoles with substituted propargyl alcohols to produce pyrrolo[2,3-c]carbazoles with good regioselectivity, proceeding without the need for additional ligands or additives. rsc.org

    Microwave-Assisted Synthesis

    Microwave-assisted organic synthesis (MAOS) is a key innovation in sustainable chemistry, significantly accelerating chemical reactions from hours to minutes. nih.gov This technique offers numerous advantages, including higher yields, enhanced product purity, and reduced solvent consumption, making it an environmentally and economically favorable alternative to conventional heating methods. rasayanjournal.co.innih.gov

    The synthesis of various pyridine and pyrrolopyridine derivatives has been effectively achieved using microwave irradiation. For instance, a one-pot, four-component reaction to produce 3-cyanopyridines demonstrated dramatically shorter reaction times (4-7 minutes) and higher yields (82-94%) under microwave conditions compared to conventional heating (6-9 hours, 71-84% yields). nih.gov Similarly, microwave reactors have been employed in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives through Suzuki coupling reactions, completing the reaction in just 26 minutes at 125 °C. nih.gov

    Table 1: Comparison of Microwave (MW) vs. Conventional Heating for the Synthesis of Pyridine Derivatives (5a-h)

    CompoundMethodYield (%)Time
    5aMW937 min
    5aConventional846 h
    5bMW947 min
    5bConventional838 h
    5cMW905 min
    5cConventional739 h
    5eMW934 min
    5eConventional728 h
    Data sourced from a study on pyridine synthesis, illustrating the efficiency of microwave irradiation. nih.gov

    Multicomponent and One-Pot Reactions

    Multicomponent reactions (MCRs) represent a highly efficient and sustainable synthetic strategy. By combining three or more reactants in a single step, MCRs streamline synthetic sequences, reduce the number of purification steps, and minimize solvent waste. rasayanjournal.co.inmdpi.com This approach improves atom economy and aligns with the principles of green chemistry. rasayanjournal.co.in

    The one-pot synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines without the need for solvents highlights the power of this methodology. mdpi.com Similarly, functionalized pyrazolo[1,5-a]pyrimidines have been prepared through cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds in a single step. mdpi.com These strategies save time and resources, offering a greener path to complex heterocyclic structures related to the pyrrolopyridine framework. mdpi.com

    Sustainable Reaction Conditions

    A major focus of modern synthetic chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rasayanjournal.co.in

    Green Solvents: Water and ethanol (B145695) are increasingly used as reaction media. For example, a straightforward synthesis of benzimidazolopyrimidines was achieved by refluxing the reactants in water with a thiamine (B1217682) hydrochloride catalyst. rasayanjournal.co.in One-pot syntheses of pyridine derivatives have also been successfully carried out in ethanol. nih.gov

    Solvent-Free and Mechanical Methods: Eliminating solvents entirely is a primary goal of green chemistry. Solid-phase, one-pot MCRs, sometimes facilitated by grinding or microwave irradiation without any solvent, have been used to create complex heterocycles. researchgate.net Ball milling is another mechanical technique that can generate products by grinding reactants together, increasing surface area and enabling reactions to occur in a solid, solvent-free state. rasayanjournal.co.in

    Table 2: Overview of Modern and Sustainable Synthetic Methods

    MethodologyDescriptionAdvantagesReference
    Palladium-Catalyzed Cross-CouplingFormation of C-C bonds using reactions like Suzuki-Miyaura and Sonogashira.High efficiency and selectivity for functionalizing the heterocyclic core. researchgate.netnih.gov
    Microwave-Assisted SynthesisUse of microwave energy to heat reactions.Drastically reduced reaction times, higher yields, lower energy consumption. nih.govnih.gov
    Multicomponent Reactions (MCRs)Combining three or more reactants in a single synthetic operation.High atom economy, reduced waste, operational simplicity. rasayanjournal.co.inmdpi.com
    Ligand-Free CatalysisUsing metal catalysts (e.g., Cu, Zn) without the need for expensive or complex ligands.Cost-effective, simplified purification, reduced toxicity. nih.govrsc.org
    Green Solvents / Solvent-FreeUtilizing benign solvents like water/ethanol or mechanical methods like ball milling.Minimizes environmental impact and health hazards associated with volatile organic compounds. rasayanjournal.co.innih.gov

    Chemical Reactivity and Derivatization of the 5,7 Dimethyl 1h Pyrrolo 2,3 C Pyridine Core

    Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine System

    The pyrrolo[2,3-c]pyridine system, also known as 7-azaindole (B17877), exhibits a distinct reactivity pattern in electrophilic aromatic substitution (EAS) reactions. The pyrrole (B145914) ring is significantly more activated towards electrophilic attack than the pyridine (B92270) ring. uoanbar.edu.iq This is due to the nitrogen lone pair in the pyrrole ring being part of the aromatic sextet, which increases the electron density of the pyrrole carbons. uoanbar.edu.iq

    In general, electrophilic substitution on the 7-azaindole core preferentially occurs at the C3 position of the pyrrole ring. uoanbar.edu.iqyoutube.com This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C3 compared to C2. For pyridine itself, electrophilic substitution is difficult due to the deactivating effect of the electronegative nitrogen atom and the formation of a pyridinium (B92312) ion in acidic conditions. pearson.comresearchgate.netacs.org When substitution does occur on the pyridine ring of a 7-azaindole, it is generally directed to the C4 and C6 positions, which are 'para' and 'ortho' to the pyridine nitrogen, respectively. However, the pyrrole ring's higher nucleophilicity makes C3 the primary site of reaction. youtube.com

    Common electrophilic substitution reactions such as nitration and acylation have been reported for the 7-azaindole scaffold. For instance, nitration of 7-azaindole with nitric acid can yield the 3-nitro derivative. youtube.com Acylation, for example using acetic anhydride (B1165640) with a Lewis acid catalyst like AlCl3, also directs the acyl group to the C3 position. youtube.com The presence of the electron-donating methyl groups at C5 and C7 in 5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine is expected to further enhance the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack than the parent 7-azaindole, although the pyrrole ring would still likely be the more reactive component.

    Nucleophilic Substitution and Rearrangement Processes in Pyrrolopyridines

    Nucleophilic aromatic substitution (SNAAr) on the pyrrolo[2,3-c]pyridine system is favored on the pyridine ring, which is electron-deficient. The positions most susceptible to nucleophilic attack are C2, C4, and C6, which are ortho and para to the pyridine nitrogen. pearson.comwikipedia.orglibretexts.org The stability of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the reaction at these positions. wikipedia.org Therefore, a leaving group, such as a halogen, at the C4 or C6 position of a pyrrolo[2,3-c]pyridine is readily displaced by a nucleophile.

    In the context of this compound, a leaving group at the C4 or C6 position would be susceptible to nucleophilic substitution. For example, a chloro-substituted 7-azaindole can undergo amination reactions. nih.gov

    Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki-Miyaura, Sonogashira)

    Cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[2,3-c]pyridine core, allowing for the introduction of a wide variety of substituents.

    Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. libretexts.orgresearchgate.net It is widely used to form carbon-carbon bonds. For 7-azaindole derivatives, Suzuki-Miyaura coupling is effective for introducing aryl or heteroaryl groups at halogenated positions. mdpi.com For instance, a chloro- or iodo-substituted 7-azaindole can be coupled with a boronic acid in the presence of a palladium catalyst and a base to yield the corresponding arylated product. mdpi.comjuit.ac.in This method has been used to synthesize C3,C6-diaryl-7-azaindoles. mdpi.com

    Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govrsc.orgmdpi.com It is a valuable method for introducing alkynyl groups onto the 7-azaindole scaffold. nih.govrsc.org For example, 2-amino-3-iodopyridine (B10696) can undergo Sonogashira coupling with various alkynes, followed by cyclization to form 2-substituted 7-azaindoles. nih.gov This reaction is tolerant of a wide range of functional groups.

    The table below summarizes representative conditions for these cross-coupling reactions on the 7-azaindole scaffold.

    ReactionSubstrateReagentsCatalyst SystemProductRef
    Suzuki-Miyaura 3-Iodo-6-chloro-7-azaindolePhenylboronic acid, Cs2CO3Pd2(dba)3, SPhos3-Phenyl-6-chloro-7-azaindole mdpi.com
    Suzuki-Miyaura Chloroamino-N-heterocycles(2-Ethoxyvinyl)borolane, K3PO4Pd(OAc)2, SPhosAza- and diazaindoles nih.gov
    Sonogashira 2-Amino-3-iodopyridineTerminal alkynes, Et3NPdCl2(PPh3)2, CuI2-Substituted 7-azaindoles nih.govrsc.org
    Sonogashira 3,4-DibromopyridineAlkynes, AminesPd catalyst6-Azaindoles

    Functional Group Interconversions and Modification Strategies on Pyrrolo[2,3-c]pyridine Derivatives

    Functional group interconversions are crucial for the synthesis of diverse derivatives of the pyrrolo[2,3-c]pyridine core. These modifications can be performed on substituents attached to either the pyrrole or pyridine ring.

    For example, a nitro group, introduced via electrophilic substitution, can be reduced to an amino group, which can then be further functionalized. Acyl groups can be modified through various carbonyl chemistries. The N-H of the pyrrole ring can be protected, for instance with a benzenesulfonyl group, to direct reactivity to other positions, and this protecting group can be subsequently removed.

    The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, for instance, involves the saponification of an ester to a carboxylic acid, followed by amide coupling with various amines. This demonstrates a common sequence of functional group interconversion to generate a library of compounds. While specific examples for this compound were not found in the initial searches, these standard organic transformations are generally applicable to modify functional groups on the core scaffold.

    Formation of More Complex Fused Heterocyclic Systems from Pyrrolo[2,3-c]pyridine

    The pyrrolo[2,3-c]pyridine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. pearson.com These reactions often involve the functional groups on the periphery of the bicyclic core.

    One approach is through intramolecular cyclization reactions. For example, a Sonogashira coupling product, an alkynyl-substituted aminopyridine, can undergo intramolecular cyclization to form the 7-azaindole ring itself. nih.govrsc.org This principle can be extended to build additional rings onto the 7-azaindole core. For instance, a suitably substituted 7-azaindole could undergo an intramolecular Heck reaction or a Pictet-Spengler type reaction to form a new fused ring.

    Another strategy involves cycloaddition reactions. The pyrrole ring of the 7-azaindole can potentially participate in cycloaddition reactions, although this is less common than reactions involving peripheral functional groups. More frequently, functional groups on the 7-azaindole are elaborated and then cyclized. For example, a 7-azaindole derivative with an amino group and a carboxylic acid ester on adjacent positions could be cyclized to form a lactam. The synthesis of pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems has been achieved through acid-catalyzed cyclodehydration of α-hydroxylactams derived from pyridine-2,3-dicarboximides.

    Advanced Spectroscopic and Structural Elucidation of 5,7 Dimethyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all protons and carbons in the molecular framework can be achieved. ipb.pt

    For the 5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine skeleton and its derivatives, ¹H NMR provides information on the electronic environment of each proton. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings typically resonate in distinct downfield regions, while the protons of the two methyl groups appear as sharp singlets in the upfield region. The NH proton of the pyrrole ring is also observable and its chemical shift can be solvent-dependent. ipb.ptresearchgate.net

    ¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The positions of the quaternary carbons and the carbons of the methyl groups are clearly identified. For instance, in the related pyrazolo[1,5-a]pyrimidine (B1248293) system, the chemical shifts of the methyl carbons and the ring carbons provide clear evidence for the core structure. nih.govresearchgate.net

    Advanced 2D NMR techniques are crucial for connecting the structure. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. ipb.pt These correlations are instrumental in assembling the fused heterocyclic ring system and confirming the substitution pattern, for example, by showing a correlation from the methyl protons to the C5 and C7 carbons of the pyridine ring.

    Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine Derivative nih.gov Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, a structurally analogous compound.

    Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
    8.50 (s)146.43C³, C³'
    H⁶7.08 (d)110.64C⁵, C⁷
    5-CH₃2.56 (s)24.50C⁵, C⁶
    7-CH₃2.69 (d)16.53C⁶, C⁷, C³'
    -100.79-
    C³'-147.00-
    C⁵-162.29-
    C⁷-146.59-
    C=O-161.78-
    O-CH₂4.27 (q)59.33C=O, CH₃
    CH₃ (ethyl)1.30 (t)14.43O-CH₂

    Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet. Data recorded in DMSO-d₆. nih.gov

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

    High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of an unambiguous elemental composition, distinguishing between compounds with the same nominal mass.

    For derivatives of this compound, HRMS analysis using techniques like electrospray ionization (ESI) or electron ionization (EI) would yield a molecular ion peak [M+H]⁺ or [M]⁺•. The experimentally measured mass is then compared against the calculated mass for the proposed formula. For example, in the analysis of related pyrrolopyrimidine analogs, HRMS data confirmed the successful synthesis by matching the found mass to the calculated mass for the target molecule, C₂₀H₂₁N₆, with a value of 345.1828 for [M+H]⁺. mdpi.com

    Fragmentation analysis, which studies the pattern of fragment ions produced in the mass spectrometer, can provide further structural information. The fragmentation of the pyrrolo[2,3-c]pyridine core would likely involve characteristic losses of small molecules or radicals. While specific fragmentation pathways are highly dependent on the derivative's substituents, common fragmentation patterns in related heterocyclic systems can help to confirm the identity of the core structure and the nature of its substituents.

    Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

    For this compound, the IR spectrum would display a set of characteristic absorption bands that confirm its key structural features. The N-H bond of the pyrrole moiety gives rise to a distinct stretching vibration, typically in the range of 3300-3500 cm⁻¹. pressbooks.pub This peak is often sharper than the broad O-H band of alcohols. pressbooks.pub Other key absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methyl groups (around 2850-2960 cm⁻¹). libretexts.org The C=C and C=N bonds within the fused aromatic system will produce a series of absorptions in the fingerprint region, typically between 1450 and 1650 cm⁻¹. libretexts.org

    In substituted derivatives, additional peaks corresponding to their specific functional groups would be present. For example, a derivative containing a carbonyl group (C=O) would show a strong, sharp absorption in the 1650-1750 cm⁻¹ region. beilstein-journals.org

    Table 2: Expected Characteristic IR Absorption Frequencies for this compound

    Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
    Pyrrole N-HStretch3300 - 3500
    Aromatic C-HStretch3000 - 3100
    Aliphatic C-H (Methyl)Stretch2850 - 2960
    C=C / C=N (Ring)Stretch1450 - 1650
    C-HBend1350 - 1470

    X-ray Crystallography for Solid-State Molecular Architecture and Conformation

    X-ray crystallography provides the most definitive and detailed picture of a molecule's structure in the solid state. nih.gov By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional coordinates of every atom, yielding accurate bond lengths, bond angles, and torsional angles.

    For a compound like this compound, a crystal structure would confirm the planarity of the fused pyrrolopyridine ring system. It would also reveal the preferred conformation of the methyl groups relative to the ring. Crucially, this technique elucidates intermolecular interactions that govern the crystal packing. In related 7-azaindole (B17877) structures, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, X-ray analysis has shown that molecules form centrosymmetric dimers in the crystal lattice through strong N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. researchgate.netnih.gov It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, forming planar dimers that then stack upon one another. These stacking arrangements are often stabilized by weaker π-π interactions. researchgate.net

    Advanced Spectroscopic Techniques for Isomer and Conformational Analysis

    Beyond basic structural identification, advanced spectroscopic methods are employed to investigate more subtle structural details like isomerism and conformational dynamics.

    Isomer Analysis: In cases where synthetic procedures could lead to different isomers, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å. This allows for the differentiation of constitutional isomers and the determination of the relative stereochemistry in chiral derivatives. For example, in the analysis of reduced pyrazolopyrimidines, the presence or absence of a NOESY cross-peak between protons at positions 5 and 7 was used to definitively assign the cis and trans configurations of the methyl substituents. semanticscholar.org

    Conformational Analysis: Many derivatives of this compound may possess flexible substituents, leading to the existence of multiple conformers (rotamers) that can interconvert. The study of these conformers is important as the biological activity of a molecule can be dependent on its preferred shape. Techniques such as variable-temperature NMR can be used to study the energy barriers to bond rotation. Additionally, a combination of infrared spectroscopy in low-temperature inert gas matrixes and computational chemistry provides a powerful approach for studying conformational behavior. core.ac.uknih.gov In such an experiment, different conformers can be "frozen" and their individual IR spectra recorded. By comparing experimental spectra with those predicted by computational models (like Density Functional Theory, DFT), each conformer can be identified and its relative stability assessed. nih.gov This approach has been successfully used to identify and characterize different rotational conformers of ester groups attached to a related pyrrolo-thiazole system. core.ac.uk

    Computational and Theoretical Investigations of 5,7 Dimethyl 1h Pyrrolo 2,3 C Pyridine Systems

    Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomerism

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of heterocyclic molecules like 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine. These methods provide insights into electronic structure, molecular geometry, and chemical reactivity.

    Electronic Structure and Geometry: DFT calculations can be used to determine the optimized molecular geometry, including bond lengths and angles. For a related compound, 7-methyl-1,2,3-triazole[4,5-c]pyridine, theoretical investigations using DFT at the B3LYP/6-31G(d,p) level have shown that the calculated bond lengths and angles are in good agreement with experimental X-ray diffraction data for similar triazole-pyridine structures. Such studies on this compound would help in understanding the planarity of the bicyclic system and the electronic influence of the methyl groups.

    Reactivity: Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. For instance, in a study of novel thiazole (B1198619) and pyridine (B92270) derivatives, DFT calculations were used to correlate molecular stability with antioxidant activity. Compounds with a smaller energy gap are generally more reactive.

    Tautomerism: The pyrrolo[2,3-c]pyridine scaffold can exist in different tautomeric forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the total energies of the different possible forms (e.g., 1H, 3H, 7H tautomers), the most stable isomer can be identified. A theoretical study on 7-methyl-1,2,3-triazole[4,5-c]pyridine investigated the relative stability of its 1H- and 3H- tautomers, providing a basis for understanding their potential biological relevance.

    Table 1: Representative Quantum Chemical Calculation Applications on Related Heterocycles

    Computational MethodApplicationInvestigated Compound ClassKey FindingsReference
    DFT (B3LYP/6-31G(d,p))Geometry Optimization & Tautomerism7-Methyl-1,2,3-triazole[4,5-c]pyridineOptimized bond lengths and angles showed good agreement with experimental data; relative stabilities of tautomers were determined.
    DFTReactivity Analysis (HOMO-LUMO)Thiazole and Pyridine DerivativesThe chemical hardness value, derived from HOMO-LUMO energies, correlated with the observed antioxidant reactivity.
    Ab-initio HF and DFTVibrational AnalysisPyridine-2,6-dicarbonyl dichlorideCalculated vibrational frequencies were in good agreement with experimental FT-IR and FT-Raman spectra, allowing for detailed mode assignments.

    Molecular Docking Studies for Ligand-Target Interaction Prediction and Elucidation

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

    For derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been crucial in understanding their activity as inhibitors of various kinases. For example, in a study on phosphodiesterase 4B (PDE4B) inhibitors, molecular modeling was used to show how 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with the enzyme's active site. Similarly, docking studies of pyrrolo[2,3-d]pyrimidine derivatives as focal adhesion kinase (FAK) inhibitors helped to elucidate their binding modes, providing a structural basis for further optimization.

    In a typical docking study involving a pyrrolopyridine derivative, the following interactions are often observed:

    Hydrogen Bonds: The nitrogen atoms in the pyridine and pyrrole (B145914) rings, as well as amide or carboxyl groups on substituents, frequently act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the target's active site (e.g., with Lys1110 and Met1160 in c-Met kinase).

    π-π Stacking: The aromatic pyrrolopyridine core can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding pocket.

    A docking study on this compound would involve docking it into the active site of a relevant biological target to predict its binding orientation and affinity, guiding the design of more potent analogs.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

    A QSAR study was performed on a series of 1H-pyrrolo[2,3-b]pyridine derivatives to predict their cytotoxic activity against cancer cells. The resulting model, which used molecular fingerprints and other 2D/3D descriptors, showed high statistical significance (R² = 0.90) and predictive power (R²pred = 0.91), indicating its reliability. The model identified that a specific fragment, PubchemFP759 (1-chloro-2-methylbenzene), was highly influential for the biological activity.

    For a novel series of compounds like derivatives of this compound, a QSAR study would involve:

    Synthesizing a library of analogs with varied substituents.

    Measuring their biological activity (e.g., IC₅₀ values).

    Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties).

    Developing a statistical model to correlate the descriptors with the observed activity.

    Such a model would be invaluable for predicting the activity of unsynthesized compounds and for optimizing the lead structure to enhance its desired biological effect.

    Table 2: Example of a QSAR Model for Pyrrolopyridine Derivatives

    Compound SeriesBiological ActivityQSAR Model TypeKey DescriptorsStatistical SignificanceReference
    1H-pyrrolo[2,3-b]pyridine derivativesCytotoxic activity (c-Met inhibition)Molecular Fingerprints, 2D/3D DescriptorsPubchemFP759 (1-chloro-2-methylbenzene) fragmentR² = 0.90, R²pred = 0.91
    Pyrozolo[1,5-a]pyridine analoguesPDE4 InhibitionAtom-based 3D-QSARHydrogen bond acceptor, aromatic rings, hydrophobic groupsR² = 0.9545, Cross-validated r² = 0.8147

    Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

    Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For ligand-protein complexes, MD simulations can assess the stability of the binding pose predicted by docking, explore the conformational flexibility of the ligand and protein, and calculate binding free energies.

    In a study of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, the most promising compound was subjected to MD simulations after docking. The simulations confirmed that the key hydrogen bonds identified in the docking pose remained stable throughout the simulation time, reinforcing the predicted binding mode. Similarly, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine inhibitors bound to p21-activated kinase 4 (PAK4) were used to investigate the stability of the complexes, with Root Mean Square Deviation (RMSD) values indicating that the systems reached equilibrium.

    An MD simulation of a this compound derivative complexed with its target would allow researchers to:

    Verify the stability of the docked conformation.

    Observe conformational changes in both the ligand and the protein upon binding.

    Analyze the network of interactions (hydrogen bonds, water bridges) over time.

    Calculate binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity than docking scores alone.

    Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

    Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound databases (virtual screening) to discover new, structurally diverse ligands.

    A pharmacophore model was developed for a series of pyrozolo[1,5-a]pyridine analogues that inhibit the PDE4 enzyme. The best model consisted of five features: one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. This model successfully rationalized the structure-activity relationships within the series and could be used to find new potential inhibitors.

    For this compound, if a set of active derivatives were identified, a pharmacophore model could be constructed. This model would encapsulate the key interaction points necessary for activity. The model would then serve as a filter in virtual screening campaigns to identify novel compounds from commercial or public databases that match the pharmacophore and are therefore likely to be active, accelerating the discovery of new lead compounds.

    Biological and Pharmacological Investigations of Pyrrolo 2,3 C Pyridine Derivatives

    Anticancer Activity and Associated Mechanisms

    The pyrrolo[2,3-c]pyridine core is a key feature in a variety of compounds investigated for their anticancer properties. Research has demonstrated that these derivatives can exert their effects through several distinct mechanisms, including the inhibition of critical cellular enzymes and the disruption of fundamental processes like cell division.

    Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibition is a major strategy in modern cancer therapy. Pyrrolopyridine derivatives have emerged as potent inhibitors of several important kinases.

    Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various tumors, making it an attractive therapeutic target. rsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Notably, one derivative, compound 4h , demonstrated significant inhibitory activity against these kinases. rsc.org Another study serendipitously found that a related pyrrolo[2,3-b]pyrazine scaffold also possessed FGFR1 inhibitory activity, leading to further optimization of this class of compounds. nih.gov

    CompoundTarget KinaseIC₅₀ (nM)
    4h FGFR17
    FGFR29
    FGFR325
    FGFR4712
    Data sourced from: rsc.org

    Janus Kinase (JAK) Inhibition: The JAK family of kinases plays a critical role in cytokine signaling pathways that are vital for immune cell function and can be dysregulated in cancer. jst.go.jp Research into 1H-pyrrolo[2,3-b]pyridine derivatives led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. jst.go.jp Furthermore, a series of pyrrolo[2,3-d]pyrimidine-based derivatives were discovered to be potent dual inhibitors of both JAK (specifically JAK1/2/3) and histone deacetylases (HDACs). acs.orgnih.gov Compounds 15d and 15h from this series potently inhibited JAK1/2/3 and displayed significant antiproliferative activities in cancer cell lines. acs.orgnih.gov

    Monopolar Spindle 1 (MPS1) Kinase Inhibition: Using a scaffold hopping approach, researchers designed and synthesized a new class of MPS1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure. researchgate.netCompound 12 was identified as a potent MPS1 inhibitor with an IC₅₀ value of 29 nM and was shown to inhibit the proliferation of breast cancer cells. researchgate.net

    Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: CSF1R, also known as FMS kinase, is over-expressed in several cancer types. nih.gov A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their FMS kinase inhibitory effect, leading to the discovery of compound 1r as a highly potent inhibitor, being 3.2 times more potent than the lead compound KIST101029. nih.govresearchgate.net This compound showed selectivity for FMS kinase over a panel of 40 other kinases. nih.gov In a separate study, using molecular hybridization based on the structure of the marketed drug Pexidartinib, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) emerged as another potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.comresearchgate.net

    CompoundTarget KinaseIC₅₀ (nM)
    1r CSF1R (FMS)30
    KIST101029 (Reference)CSF1R (FMS)96
    Data sourced from: nih.govresearchgate.net

    Microtubules are essential components of the cytoskeleton involved in cell division, and agents that disrupt their dynamics are effective chemotherapeutics. nih.gov Several pyrrolo[2,3-c]pyridine derivatives have been identified as potent microtubule-targeting agents that function by binding to the colchicine (B1669291) site on tubulin. tandfonline.commdpi.com

    A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors. tandfonline.comtandfonline.com Among them, compound 10t was found to potently inhibit tubulin polymerization and remarkably disrupt microtubule dynamics at low micromolar concentrations. nih.govtandfonline.comtandfonline.com Molecular modeling studies confirmed that this compound interacts with key residues within the colchicine binding site of tubulin. tandfonline.com This mechanism of action is shared by other pyrrole-based compounds that also interfere with microtubule dynamics, leading to mitotic arrest and apoptosis. nih.govmdpi.com

    The molecular activities of pyrrolo[2,3-c]pyridine derivatives, such as kinase inhibition and tubulin binding, translate into significant cellular effects. These compounds have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death (apoptosis).

    Derivatives acting as tubulin inhibitors, like compound 10t , exhibited potent antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the sub-micromolar range. nih.govtandfonline.com This antiproliferative effect is directly linked to the disruption of microtubule function, which causes cells to arrest in the G2/M phase of the cell cycle in a dose-dependent manner. nih.govtandfonline.com This mitotic arrest ultimately triggers the apoptotic cascade. mdpi.commdpi.com

    Similarly, kinase-inhibiting derivatives have demonstrated strong antiproliferative effects. The CSF1R inhibitor 1r showed potent activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net The FGFR inhibitor 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. rsc.org Dual JAK/HDAC inhibitors 15d and 15h also displayed significant antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines. acs.orgnih.gov

    CompoundCell LineIC₅₀ (µM)Mechanism
    10t HeLa0.12Tubulin Inhibition
    SGC-79010.15Tubulin Inhibition
    MCF-70.21Tubulin Inhibition
    1r Ovarian, Prostate, Breast Cancer Lines0.15 - 1.78CSF1R Inhibition
    Data sourced from: researchgate.netnih.govtandfonline.com

    Anti-inflammatory and Immunomodulatory Effects

    Beyond their anticancer properties, pyrrolo[2,3-c]pyridine and related scaffolds have been investigated for their ability to modulate the immune system and inflammatory processes. This activity is often linked to the inhibition of enzymes that produce inflammatory mediators.

    Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, responsible for producing pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Inhibiting both pathways is a promising strategy for developing anti-inflammatory agents with an improved safety profile. researchgate.net

    A study focusing on novel pyrrole (B145914) derivatives and their cinnamic hybrids identified them as potential dual COX-2/LOX inhibitors. mdpi.comPyrrole 4 and hybrid 5 were the most potent COX-2 inhibitors with IC₅₀ values of 0.65 µM and 0.55 µM, respectively. mdpi.com Meanwhile, pyrrole 2 was the most potent inhibitor of soybean LOX (s-LOX) with an IC₅₀ of 7.5 µM. researchgate.netmdpi.com Another investigation into pyrrolo[3,4-c]pyrrole (B14788784) derivatives also revealed compounds with inhibitory activity against both COX and 15-LOX enzymes. nih.gov

    CompoundTarget EnzymeIC₅₀ (µM)
    Pyrrole 4 COX-20.65
    Hybrid 5 COX-20.55
    Hybrid 6 COX-27.0
    Pyrrole 2 s-LOX7.5
    Hybrid 5 s-LOX30
    Hybrid 6 s-LOX27.5
    Data sourced from: researchgate.netmdpi.com

    As mentioned previously, JAKs are central to immune cell signaling. jst.go.jp Their inhibition can therefore produce potent immunomodulatory effects. The investigation of 1H-pyrrolo[2,3-b]pyridine derivatives as immunomodulators targeting JAK3 for immune diseases led to the identification of compound 14c . jst.go.jp This compound was shown to be a potent JAK3 inhibitor and demonstrated an immunomodulating effect by inhibiting interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation. jst.go.jp The dual JAK/HDAC inhibitors 15d and 15h were also noted to diminish the activation of the LIFR-JAK-STAT signaling pathway, suggesting they could overcome drug resistance caused by the tumor microenvironment, highlighting their immunomodulatory potential. acs.orgnih.gov

    Antiviral and Antimycobacterial Activities of Pyrrolopyridine Scaffolds

    The structural resemblance of the pyrrolopyridine core to endogenous purines makes it an ideal candidate for the development of agents that can interfere with viral and bacterial replication processes.

    Antiviral Activity:

    Pyrrolopyridine derivatives have demonstrated notable potential as antiviral agents. researchgate.net Research into novel pyrrolopyrimidine derivatives, which share a similar heterocyclic core, has shown significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting viral polymerase enzymes. nih.gov For instance, certain imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives have been identified as potent inhibitors of the respiratory syncytial virus (RSV) fusion process. nih.gov One particular pyridine (B92270) derivative from this class was selected as a preclinical candidate for treating RSV infections due to its excellent bioavailability and pharmacokinetic profile. nih.gov Additionally, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have exhibited significant anti-HIV-1 activity. nih.gov The antiviral activity of pyridine-containing heterocycles extends to a broad spectrum of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). benthamscience.com The mechanism of action often involves the inhibition of key viral enzymes such as reverse transcriptase and polymerase. benthamscience.com

    Antimycobacterial Activity:

    The fight against tuberculosis has also benefited from the exploration of pyrrolopyridine scaffolds. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have emerged as a novel class of antimycobacterial agents that target mycobacterial respiration. acs.org These compounds have been shown to inhibit the cytochrome bc1 complex, a validated drug target in Mycobacterium tuberculosis. acs.org The mechanism involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of the bacterium. nih.gov Optimization of a phthalimide-containing hit compound led to the development of derivatives with nanomolar activity against M. tuberculosis. acs.org

    The following table summarizes the antiviral and antimycobacterial activities of selected pyrrolopyridine derivatives:

    Compound ClassTarget Virus/BacteriaMechanism of ActionReference
    Pyrrolopyrimidine DerivativesRotavirus, Coxsackievirus B4Inhibition of viral polymerase nih.gov
    Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-onesRespiratory Syncytial Virus (RSV)Fusion inhibition nih.gov
    1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesHuman Immunodeficiency Virus 1 (HIV-1)Not specified nih.gov
    Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesMycobacterium tuberculosisInhibition of cytochrome bc1 complex acs.org

    Central Nervous System (CNS) Activities (e.g., mGluR5 antagonism, analgesic, sedative properties)

    Derivatives of the pyrrolopyridine scaffold have shown significant promise in modulating central nervous system functions, exhibiting activities as mGluR5 antagonists, analgesics, and sedatives. nih.gov

    mGluR5 Antagonism:

    1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of allosteric antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov By modifying the substituents on the heterocyclic scaffold, researchers have been able to enhance the physicochemical properties, such as aqueous solubility, while maintaining high in vitro potency. nih.gov The antagonism of mGluR5 is a key area of interest for the development of treatments for various neurological and psychiatric disorders.

    Analgesic and Sedative Properties:

    Several studies have highlighted the analgesic and sedative effects of pyrrolo[3,4-c]pyridine derivatives. nih.govnih.gov In writhing tests, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives demonstrated potent analgesic activity, with some compounds being more active than aspirin (B1665792). nih.gov The analgesic properties of these compounds are influenced by the nature of the substituents at various positions of the pyrrolopyridine ring. nih.gov For instance, 4-alkoxy derivatives have shown stronger analgesic properties than their ethoxy analogs. nih.gov

    In addition to their analgesic effects, these compounds have also been observed to possess sedative properties. nih.gov They have been shown to significantly inhibit spontaneous locomotor activity in mice and, in some cases, prolong the duration of thiopental-induced sleep. nih.gov The sedative effects suggest that these compounds can cross the blood-brain barrier and interact with CNS targets. nih.gov

    The table below presents data on the CNS activities of specific pyrrolopyridine derivatives:

    Compound ClassCNS ActivityKey FindingsReference
    1H-pyrrolo[2,3-c]pyridine-7-carboxamidesmGluR5 AntagonismNovel allosteric antagonists with improved solubility and high potency. nih.gov
    1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesAnalgesicStronger activity than aspirin in writhing tests. nih.gov
    1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesSedativeSignificant inhibition of locomotor activity and potentiation of thiopental-induced sleep. nih.gov

    Other Reported Biological Activities (e.g., Matrix Metalloproteinase (MMP) inhibition, PI3K inhibition)

    The pharmacological versatility of pyrrolopyridine derivatives extends to the inhibition of enzymes implicated in cancer and inflammation, such as Matrix Metalloproteinases (MMPs) and Phosphoinositide 3-kinases (PI3Ks).

    Matrix Metalloproteinase (MMP) Inhibition:

    MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process that is crucial in cancer metastasis and arthritis. nih.govnih.gov The inhibition of MMPs is therefore a significant therapeutic goal. nih.gov Certain derivatives of pyrrolo[3,4-c]pyridine have been synthesized and investigated as MMP inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies on cinnamoyl pyrrolidine (B122466) derivatives as MMP-2 inhibitors have indicated that the inhibitory activity is primarily dependent on the electronic properties of the compounds. nih.govresearchgate.net

    PI3K Inhibition:

    The PI3K/mTOR pathway is a critical signaling pathway that is often dysregulated in cancer. tandfonline.com As such, inhibitors of PI3K are actively being pursued as anticancer agents. nih.gov Thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrrolopyridines, have been designed as PI3K inhibitors. tandfonline.com Some of these compounds have demonstrated good cytotoxic activities against breast cancer cell lines and significant enzymatic inhibitory activity against PI3K isoforms. tandfonline.com The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593) and is present in many ATP-competitive inhibitors of various kinases, including PI3K. nih.gov

    The following table summarizes other notable biological activities of pyrrolopyridine and related derivatives:

    Compound ClassBiological ActivityKey FindingsReference
    Pyrrolo[3,4-c]pyridine derivativesMMP InhibitionPotential as inhibitors of zinc-dependent proteolytic enzymes. nih.gov
    Thieno[2,3-d]pyrimidine derivativesPI3K InhibitionGood cytotoxic and enzymatic inhibitory activity against PI3K isoforms. tandfonline.com
    Pyrrolo[2,3-d]pyrimidine derivativesKinase InhibitionAct as ATP-competitive inhibitors for various kinases. nih.gov

    Biochemical Target Identification and Validation for Pyrrolopyridine Ligands

    Identifying the specific biochemical targets of novel compounds is a crucial step in drug discovery, providing insights into their mechanism of action and potential therapeutic applications. nih.gov For pyrrolopyridine ligands, a combination of direct biochemical methods, genetic interaction approaches, and computational inference is employed for target identification and validation. nih.gov

    Direct Biochemical Methods:

    Affinity purification is a direct biochemical approach used to identify the protein targets of small molecules. nih.gov This method involves immobilizing the pyrrolopyridine ligand on a solid support and then passing a cell lysate over it. Proteins that bind to the ligand are retained and can be subsequently identified by techniques such as mass spectrometry.

    Genetic and Genomic Methods:

    Genetic interaction and genomic methods leverage the manipulation and measurement of DNA and RNA to identify drug targets. nih.gov For example, creating a library of yeast strains with single-gene deletions and then screening for strains that show increased or decreased sensitivity to a pyrrolopyridine derivative can help identify genes (and their corresponding protein products) that are involved in the compound's mechanism of action.

    Computational Inference Methods:

    Computational approaches play a significant role in predicting potential targets for new ligands. nih.gov Ligand-based methods compare the structure of a novel pyrrolopyridine derivative to databases of known ligands with established biological targets. nih.gov Structure-based methods, on the other hand, use the three-dimensional structures of proteins to predict binding interactions with the ligand through molecular docking simulations. nih.govtandfonline.com These in silico methods can prioritize compounds for further experimental validation.

    Target Validation:

    Once a potential target is identified, it must be validated to confirm its role in the observed biological effect. benthamscience.com This can be achieved through various techniques, including:

    In vitro enzyme inhibition assays: Directly measuring the inhibitory effect of the pyrrolopyridine compound on the purified target protein. nih.gov

    Cell-based assays: Assessing the effect of the compound on cellular pathways known to be modulated by the target. tandfonline.com

    Gene knockdown or knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein and observing if this mimics the effect of the compound.

    For instance, the target of a novel class of antimycobacterial pyrrolo[3,4-c]pyridine-1,3(2H)-diones was validated by showing that a M. tuberculosis strain with a mutation in the qcrB gene (encoding a subunit of the cytochrome bc1 complex) was resistant to these compounds. acs.org

    The table below outlines the common approaches for target identification and validation:

    ApproachDescriptionExample Application for PyrrolopyridinesReference
    Target Identification
    Direct BiochemicalAffinity purification to isolate binding proteins.Identifying kinase targets for pyrrolopyrimidine derivatives. nih.gov
    Genetic/GenomicScreening mutant libraries for sensitivity to the compound.Identifying yeast gene deletions that confer resistance to a pyrrolopyridine. nih.gov
    ComputationalPredicting targets based on ligand structure or protein docking.Docking pyrrolopyridine derivatives into the active sites of known enzymes. nih.govtandfonline.com
    Target Validation
    In Vitro AssaysMeasuring direct inhibition of the purified target enzyme.Testing the IC50 of a pyrrolopyridine against a specific kinase. nih.gov
    Cell-Based AssaysObserving effects on known cellular pathways.Measuring changes in downstream signaling after treating cells with a pyrrolopyridine. tandfonline.com
    Genetic ManipulationUsing RNAi or CRISPR to mimic the drug's effect.Knocking down the proposed target and assessing if it phenocopies the compound's activity. benthamscience.com

    Structure Activity Relationship Sar Studies for Pyrrolo 2,3 C Pyridine Scaffolds

    Influence of Substituents on Biological Potency and Selectivity

    The biological activity of pyrrolo[2,3-c]pyridine derivatives is highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and pyridine (B92270) rings. Modifications can drastically alter the compound's interaction with its biological target, affecting binding affinity and specificity.

    The introduction of alkyl groups, such as methyl groups, at specific positions on the pyrrolopyridine core is a key strategy for modulating biological activity and metabolic stability. nbuv.gov.uamdpi.com Studies on related pyrrolopyridine isomers have shown that the presence and placement of a methyl group can be critical for potency. For instance, in a series of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the removal of a methyl group from the pyridine ring led to a significant loss of antimycobacterial activity. mdpi.com This highlights the importance of the methyl group for target engagement.

    Furthermore, the incorporation of alkyl groups at specific positions can be used to optimize interactions within an enzyme's binding pocket. The Bartoli reaction, a common method for synthesizing the core, allows for the placement of alkyl groups in critical positions, which can fine-tune the molecule's interaction with its target, such as the H+/K+-ATPase enzyme. nbuv.gov.ua While specific SAR data on 5,7-dimethylation of the 1H-pyrrolo[2,3-c]pyridine scaffold is limited in the provided context, the general principle is that alkyl substituents, dictated by their position, can enhance hydrophobic interactions and improve metabolic properties.

    The electronic nature of substituents on the pyrrolopyridine scaffold and its appended moieties plays a crucial role in determining biological potency. The pyridine ring is inherently electron-deficient, while the pyrrole ring is electron-rich. youtube.com This electronic character can be modulated by substituents.

    SAR studies on the related 1H-pyrrolo[3,2-c]pyridine scaffold, investigated as anticancer agents, provide valuable insights. nih.gov When an aryl ring was attached to the scaffold, the introduction of electron-donating groups (EDGs) at the para-position of this aryl ring generally led to an increase in antiproliferative activity. nih.gov Conversely, the placement of electron-withdrawing groups (EWGs) at the same position resulted in decreased activity. nih.gov For example, derivatives with a para-methyl (CH₃) or para-methoxy (OCH₃) group on the B-ring showed enhanced potency, whereas those with para-fluoro (F), para-chloro (Cl), or para-nitro (NO₂) groups saw a reduction in activity. nih.gov This suggests that increased electron density on the appended aryl ring is favorable for this specific biological target. The potency was also found to be dependent on the position of the EDGs, with the general trend being para > meta > ortho. nih.gov

    Table 1: Effect of Electron-Donating and Electron-Withdrawing Groups on Antiproliferative Activity (IC₅₀ in µM) of select 1H-pyrrolo[3,2-c]pyridine derivatives. Data extracted from a study on a related pyrrolopyridine isomer to illustrate electronic effects. nih.gov

    Compound IDB-Ring SubstituentGroup TypePositionHeLa (IC₅₀ µM)SGC-7901 (IC₅₀ µM)MCF-7 (IC₅₀ µM)
    10d-CH₃EDGpara12.0 ± 2.6> 30> 30
    10h-OCH₃EDGpara0.49 ± 0.123.9 ± 0.522.6 ± 0.40
    10l-FEWGpara> 30> 30> 30
    10m-ClEWGpara> 30> 30> 30
    10n-NO₂EWGpara> 30> 30> 30

    Modifying side chains and introducing new functional groups are fundamental strategies for optimizing the activity and selectivity of pyrrolopyridine-based compounds. Studies on various pyrrolopyridine isomers have demonstrated the profound impact of these changes.

    In the development of FMS kinase inhibitors based on a pyrrolo[3,2-c]pyridine scaffold, the linker connecting the core to an external phenyl ring was found to be critical. nih.gov Derivatives containing a urea (B33335) linker were generally more potent than their amide linker counterparts. nih.gov The longer urea linker may achieve a more optimal fit in the binding site, and its additional NH group could form stronger hydrogen bonds, enhancing affinity. nih.gov Similarly, introducing a benzamido moiety was more effective than a primary amino group, likely because the larger benzoyl group could occupy a hydrophobic pocket in the target enzyme. nih.gov

    The size of substituents is also a determining factor. For certain targets, increasing the length of an alkyl side chain from methyl to ethyl or propyl can increase potency, but introducing large, bulky groups like phenyl can lead to a significant loss of activity due to steric hindrance. mdpi.com Conversely, for other targets like FMS kinase, bulky substituents such as 3,5-bis(trifluoromethyl)phenyl can enhance affinity and potency. nih.gov

    Table 2: Influence of Linker and Moiety Modification on FMS Kinase Inhibition (IC₅₀ in nM). Data from a study on a related pyrrolopyridine isomer, demonstrating the impact of functional group changes. nih.gov

    Compound IDLinker/Moiety TypeComparison GroupFMS Kinase (IC₅₀ nM)
    1eUrea LinkerAmide Analogue (1k)60
    1kAmide LinkerUrea Analogue (1e)100
    1cBenzamido MoietyAmino Analogue (1l)320
    1lPrimary Amino MoietyBenzamido Analogue (1c)>1000

    Ligand Efficiency and Physicochemical Property Optimization for Biological Performance

    Beyond raw potency, the development of a successful drug candidate requires careful optimization of its physicochemical properties to ensure good biological performance, including absorption, distribution, metabolism, and excretion (ADME). nih.gov For pyrrolo[2,3-c]pyridine derivatives, this involves tuning properties like solubility, membrane permeability, and metabolic stability.

    Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom, favoring compounds that achieve high potency with a lower molecular weight. Identifying lead compounds with low molecular weight is considered advantageous for subsequent optimization. rsc.org

    The optimization of ADME properties is a key focus in modern drug discovery. In the development of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids, ADMET predictions were used to ensure that the designed compounds had favorable C log P values (a measure of lipophilicity), which is important for solubility and membrane permeability. rsc.org Similarly, in a search for Lysine-specific demethylase 1 (LSD1) inhibitors, a lead 1H-pyrrolo[2,3-c]pyridin derivative, compound 23e, was identified not only for its nanomolar potency but also for its favorable oral pharmacokinetic (PK) profile, a critical attribute for clinical development. nih.gov This demonstrates a successful optimization of physicochemical properties for in vivo performance. nih.gov

    Conformational Analysis and its Correlation with Observed Biological Activity

    Understanding the three-dimensional structure (conformation) of a pyrrolopyridine derivative and how it binds to its target is essential for rational drug design. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for this purpose.

    Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a protein. For example, a docking study of a potent 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitor helped to elucidate its binding interactions, providing a structural basis for the design of next-generation inhibitors. nih.gov These models can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, explaining the observed biological activity.

    Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of molecules with their biological activity. imist.ma A 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors generated reliable predictive models. imist.ma These models produce contour maps that visualize regions around the molecule where certain properties, like steric bulk or electrostatic charge, would be either beneficial or detrimental to activity. imist.ma This provides a clear roadmap for chemists to design new compounds with enhanced potency.

    Potential Therapeutic Applications and Future Research Directions

    Development of Pyrrolo[2,3-c]pyridine Derivatives as Lead Compounds in Medicinal Chemistry

    The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. mdpi.comresearchgate.netrsc.orgnih.gov This bicyclic heterocyclic system, which fuses a pyrrole (B145914) ring with a pyridine (B92270) ring, offers a versatile framework for developing novel therapeutic agents. rsc.orgnih.gov Derivatives of various pyrrolopyridine isomers, such as pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine, have demonstrated significant potential as lead compounds, particularly in oncology.

    A primary area of investigation for pyrrolopyridine derivatives is the development of kinase inhibitors for cancer therapy. researchgate.netnih.gov Kinases are crucial enzymes in cell signaling pathways, and their abnormal activation is a hallmark of many cancers. nih.gov Pyrrolopyridine-based compounds have been designed and synthesized to target a range of kinases, including:

    Focal Adhesion Kinase (FAK) : As an intracellular non-receptor tyrosine kinase, FAK is implicated in the development of various tumors. nih.gov Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent FAK inhibitors, effectively inducing apoptosis and suppressing cancer cell migration. nih.gov

    Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS) : Over-expression of the FMS kinase is associated with several cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders. nih.gov Researchers have developed pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives that show potent and selective inhibitory activity against FMS kinase, highlighting their potential as both anticancer and anti-inflammatory agents. nih.govmdpi.comnih.gov

    Cyclin-Dependent Kinases (CDKs) : CDKs are key regulators of the cell cycle, and their inhibition is a valid strategy for cancer treatment. researchgate.netacs.org Pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-kinase inhibitors targeting enzymes like CDK2 and CDK8, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netresearchgate.netacs.org

    Fibroblast Growth Factor Receptor (FGFR) : Abnormal activation of the FGFR signaling pathway is a driver in multiple tumor types. rsc.org Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3, inhibiting cancer cell proliferation, migration, and invasion. rsc.org

    Beyond kinase inhibition, pyrrolopyridine scaffolds are being explored as tubulin polymerization inhibitors. tandfonline.comnih.gov Microtubules are essential for cell division, making them an attractive target for anticancer drugs. nih.govtandfonline.com By designing rigid 1H-pyrrolo[3,2-c]pyridine scaffolds that mimic the structure of known colchicine-binding site inhibitors, researchers have created compounds that potently disrupt microtubule dynamics and induce G2/M phase cell cycle arrest. tandfonline.comnih.gov

    The development of these compounds often involves strategies like molecular hybridization and scaffold hopping, where structural elements from known inhibitors (like Pexidartinib) are combined with the pyrrolopyridine core to create new chemical entities with improved potency and favorable pharmacokinetic properties. mdpi.com The versatility of the pyrrolopyridine scaffold continues to make it a focal point for the discovery of new lead compounds in medicinal chemistry. researchgate.netnih.gov

    Table 1: Examples of Biologically Active Pyrrolopyridine Derivatives and their Targets

    Compound Class Specific Target(s) Therapeutic Potential Reference(s)
    2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidines FAK Anticancer nih.gov
    Diarylureas/diarylamides with pyrrolo[3,2-c]pyridine scaffold FMS Kinase (CSF-1R) Anticancer, Anti-inflammatory nih.govnih.gov
    6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Tubulin (Colchicine-binding site) Anticancer tandfonline.comnih.gov
    1H-pyrrolo[2,3-b]pyridine derivatives CDK8 Anticancer (Colorectal) acs.org
    Pyridine-based pyrrolo[2,3-d]pyrimidines CSF-1R Anticancer mdpi.com
    1H-pyrrolo[2,3-b]pyridine derivatives FGFR1, FGFR2, FGFR3 Anticancer rsc.org
    Pyrrolo[2,3-d]pyrimidine derivatives EGFR, Her2, VEGFR-2, CDK2 Anticancer researchgate.net

    Emerging Applications of Pyrrolopyridine Scaffolds in Material Science and Related Technologies

    The unique electronic and optical properties of pyrrole-containing heterocycles have positioned them as promising building blocks for advanced organic materials. digitellinc.comresearchgate.net While much of the research has focused on structures like diketopyrrolopyrrole (DPP), the underlying principles suggest significant potential for pyrrolopyridine scaffolds in material science. frontiersin.orgnih.govfrontiersin.org These applications primarily revolve around organic electronics, where materials are needed for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov

    Pyrrole-based systems are inherently π-electron rich, which is a desirable characteristic for organic semiconducting materials. researchgate.net This property, combined with the potential for creating large, planar conjugated structures, facilitates efficient charge transport, which is critical for the performance of electronic devices. frontiersin.orgnih.gov The fusion of a pyrrole ring with a pyridine ring in the pyrrolopyridine scaffold combines the electron-donating nature of pyrrole with the electron-accepting properties of pyridine, opening avenues for tuning the electronic characteristics of the resulting materials.

    Key attributes of pyrrole-based materials relevant to material science include:

    High Charge Carrier Mobility : The ability to form highly planar backbones and strong π-π stacking interactions between molecules allows for efficient intra- and intermolecular charge transfer. nih.gov

    Tunable Band Gaps : The electronic properties and optical band gaps of these materials can be modified through chemical synthesis, allowing for the tailoring of materials for specific applications. nih.gov

    Solution Processability : Many organic semiconductors, including pyrrole derivatives, can be processed from solution at low temperatures, enabling the fabrication of large-area, flexible electronic devices. nih.govfrontiersin.org

    Diketopyrrolopyrrole (DPP) derivatives, which feature a related pyrrolo[3,4-c]pyrrole (B14788784) core, have been extensively studied and show excellent performance in OFETs. frontiersin.orgfrontiersin.org The strategies used to design high-performance DPP-based materials—such as creating large π-conjugated systems and ensuring a planar molecular structure—can be directly applied to the design of novel pyrrolopyridine-based materials. nih.gov For instance, small molecules based on a pyrrolopyrrole aza-BODIPY structure have been developed and used as the semiconductor layer in p-type OFETs. frontiersin.org This indicates that the broader class of fused pyrrole heterocycles, including pyrrolopyridines, are promising candidates for constructing semiconductors for next-generation organic electronics. researchgate.netfrontiersin.org

    Current Challenges and Opportunities in Pyrrolo[2,3-c]pyridine Research

    Despite the significant potential of pyrrolopyridine scaffolds, researchers face several challenges in their synthesis and development. A primary hurdle is the regioselective functionalization of the pyridine ring. researchgate.net The intrinsic electronic properties of pyridine make derivatization at certain positions, such as the C3-position, difficult to achieve, often requiring harsh reaction conditions. researchgate.net Furthermore, the synthesis of pyrrole-based materials can be complicated by the potential instability of some derivatives under ambient conditions due to the high electron density of the pyrrole ring. researchgate.net

    However, these challenges are coupled with significant opportunities. The development of novel synthetic methodologies is a key area of research. For example, modern techniques like electrochemical C-H functionalization are being explored to create functionalized quinoxalines and other heterocycles under mild conditions, offering a potential pathway for the efficient synthesis of complex pyrrolopyridine derivatives. rsc.org Overcoming these synthetic barriers will unlock access to a wider chemical space for both medicinal chemistry and material science applications. researchgate.net

    In the therapeutic arena, a major opportunity lies in the development of more selective and potent drug candidates. mdpi.com While many kinase inhibitors have been developed, issues with off-target activity can complicate their clinical use. mdpi.com There is an urgent need for novel inhibitors with unique chemical scaffolds, like those based on pyrrolopyridines, that offer enhanced selectivity. mdpi.com This could lead to more precise and effective treatments for cancer and other diseases. researchgate.netmdpi.com The broad spectrum of biological activities reported for pyrrolopyridine derivatives—including anticancer, anti-inflammatory, antibacterial, and antiviral properties—suggests that these scaffolds are far from fully exploited. mdpi.comresearchgate.netnih.gov The recent approval of fostemsavir, a pyrrolopyridine-based drug for HIV treatment, underscores the potential for discovering therapeutics for a wide range of diseases. mdpi.commdpi.com

    Table 2: Challenges and Opportunities in Pyrrolopyridine Research

    Aspect Challenges Opportunities Reference(s)
    Synthesis Regioselective functionalization of the pyridine core. Development of novel, mild, and efficient synthetic methods (e.g., electrochemical C-H functionalization). researchgate.netrsc.org
    Instability of some electron-rich pyrrole intermediates. Access to a broader and more diverse chemical space for screening. researchgate.netresearchgate.net
    Medicinal Chemistry Achieving high selectivity for specific biological targets (e.g., kinases). Discovery of highly selective inhibitors for validated targets like CSF-1R and FAK, leading to more precise therapies. nih.govnih.govmdpi.com
    Overcoming drug resistance to existing therapies. Exploration of diverse biological activities (antiviral, antibacterial) beyond oncology. mdpi.comresearchgate.netnih.govmdpi.com
    Material Science Synthesizing stable materials with optimal electronic properties. Designing novel semiconductors for organic electronics (OFETs, OPVs) by tuning the scaffold's properties. researchgate.netnih.gov

    Strategic Directions for Future Research on 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine and its Derivatives

    Future research on this compound and its derivatives should be strategically directed to leverage the known successes of the broader pyrrolopyridine family while addressing its specific challenges.

    A primary focus should be on the systematic synthesis and biological evaluation of novel derivatives. Building on the extensive work on pyrrolopyridine isomers as kinase inhibitors, a library of this compound analogues should be created and screened against a panel of cancer-relevant kinases such as FAK, FMS, CDKs, and FGFRs. nih.govnih.govacs.orgrsc.org The methyl groups at the 5- and 7-positions may offer unique steric and electronic properties that could be exploited to achieve higher potency or selectivity. Molecular modeling and docking studies should be used to guide the rational design of these new derivatives, aiming to optimize interactions within the target enzyme's active site. nih.govacs.org

    Secondly, research should address the synthetic challenges associated with the pyrrolo[2,3-c]pyridine core. This includes developing more efficient and regioselective methods for functionalization, particularly at positions that are currently difficult to access. researchgate.net Exploring modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, will be crucial for expanding the accessible chemical diversity of this scaffold. mdpi.comnih.gov

    A third strategic direction is the exploration of new therapeutic applications . While oncology is a promising area, the documented antiviral, antibacterial, and anti-inflammatory activities of related compounds suggest that derivatives of this compound could be valuable for treating infectious and inflammatory diseases. nih.govnih.govmdpi.com Screening programs should be expanded to include these targets.

    Finally, the potential of the this compound scaffold in material science should be investigated. Drawing inspiration from the success of DPP-based materials, research should focus on synthesizing extended, planar molecules incorporating this core. nih.govfrontiersin.org The resulting materials could then be characterized and tested for their semiconducting properties in devices like OFETs, potentially leading to new, high-performance organic electronic components. researchgate.netfrontiersin.org

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine derivatives?

    • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions with boronic acids) for introducing aryl groups , alkylation using NaH and methyl iodide , or gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrroles . Reaction optimization includes tuning solvent systems (THF, dioxane) and temperature (0°C to 105°C) .

    Q. How can the structure of this compound derivatives be confirmed?

    • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR for substituent analysis, X-ray crystallography for absolute configuration , and computational tools (e.g., SMILES/InChI strings) for structural validation . Compare spectral data with known analogs, such as pyrano[2,3-c]pyridine derivatives .

    Q. What in vitro assays are suitable for preliminary biological evaluation of these compounds?

    • Methodological Answer : Antioxidant activity can be assessed via DPPH radical scavenging assays (IC50_{50} values) , while proton pump inhibition efficacy is tested using pH-dependent enzymatic assays . Cell viability assays (e.g., MTT) against cancer lines may also be employed .

    Advanced Research Questions

    Q. How do electronic and steric effects of substituents influence biological activity?

    • Methodological Answer : Electron-withdrawing groups (Cl, NO2_2) enhance antioxidant activity by stabilizing radical intermediates, while electron-donating groups (CH3_3, OCH3_3) reduce it . For proton pump inhibition, substituent bulkiness may affect reversible binding kinetics . SAR studies should integrate DFT calculations to map electronic parameters .

    Q. What computational strategies predict binding interactions of pyrrolo[2,3-c]pyridines with biological targets?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into proton pump or kinase active sites , complemented by QSPR models to correlate IC50_{50} with lipophilicity (logP) and steric descriptors . Neural networks can predict activity based on molecular fingerprints .

    Q. How can contradictory data on substituent effects across studies be resolved?

    • Methodological Answer : Conduct meta-analyses considering assay variability (e.g., DPPH vs. cell-based assays) . Validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) and molecular dynamics simulations to assess target flexibility .

    Q. What strategies improve regioselectivity during functionalization of the pyrrolo[2,3-c]pyridine core?

    • Methodological Answer : Use directing groups (e.g., halogen atoms for Suzuki couplings) or catalyst-controlled Au(I)-mediated cyclization to favor specific ring positions . Steric maps derived from crystallographic data can guide substituent placement .

    Q. How can microwave-assisted synthesis enhance efficiency in derivative preparation?

    • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by enabling rapid heating. This is particularly effective for heterocyclic systems like pyrano[2,3-c]pyridines , which share synthetic parallels with pyrrolo[2,3-c]pyridines.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.